N-(2,4-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-4-9-18(14(2)10-13)21-20(23)12-16-11-19(25-22-16)15-5-7-17(24-3)8-6-15/h4-11H,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWLOLNKDBUASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dimethylphenyl group and an oxazole ring, which are known for their diverse biological activities.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, which can lead to therapeutic effects in diseases such as cancer and inflammation.
- Antiparasitic Effects : Some derivatives of oxazole compounds exhibit significant antiparasitic activity, potentially through disruption of metabolic pathways in parasites.
- Antioxidant Properties : Compounds with similar structures often display antioxidant activities, which could contribute to their protective effects against cellular damage.
Biological Activity Data
A summary of biological activities reported for this compound is presented in the table below:
| Activity | Type | Reference |
|---|---|---|
| Antiparasitic | In vitro against Toxocara canis | |
| Cytotoxicity | Human cell lines | |
| Enzyme inhibition | Various enzymes | Literature review |
Case Study 1: Antiparasitic Activity
In a recent study, N-(4-methoxyphenyl)pentanamide, a derivative structurally related to our compound of interest, was evaluated for its antiparasitic properties against Toxocara canis. The results indicated that the compound significantly reduced the viability of the parasite in a concentration-dependent manner. Notably, it exhibited lower cytotoxicity compared to albendazole, a commonly used anthelmintic drug. This suggests that this compound may also possess similar beneficial properties in antiparasitic applications .
Case Study 2: Cytotoxicity Assessment
A comparative study evaluated the cytotoxic effects of various oxazole derivatives on human cell lines. The findings revealed that while some derivatives induced significant cell death at high concentrations, N-(4-methoxyphenyl)pentanamide demonstrated a favorable selectivity index (SI), indicating potential for therapeutic use with minimized toxicity . This profile is crucial for developing drugs that target specific diseases without harming healthy cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The pharmacological and physicochemical properties of acetamide derivatives are highly influenced by their heterocyclic cores and substituent patterns. Below, we compare the target compound with key structural analogs, emphasizing differences in bioactivity and molecular features.
Structural and Functional Comparisons
Table 1: Key Structural and Pharmacological Differences
Key Observations
Heterocyclic Core Influence: The 1,2-oxazole core in the target compound may offer metabolic stability compared to thiadiazole or benzothiazole derivatives, as oxazoles are less prone to enzymatic degradation . However, thiadiazole-containing analogs (e.g., ) exhibit pronounced anticonvulsant activity, likely due to enhanced hydrogen bonding with neural targets . Quinazoline sulfonyl derivatives () demonstrate strong anticancer activity, attributed to their ability to inhibit tyrosine kinases or intercalate DNA .
The 2,4-dimethylphenyl group in the target compound may increase steric hindrance, reducing binding affinity compared to smaller substituents (e.g., 4-methoxyphenyl in ) .
Biological Activity Trends: Compounds with sulfonyl or thioether linkages (e.g., ) show broader pharmacological profiles, possibly due to reactive sulfur atoms participating in covalent interactions with biological targets . Anticonvulsant activity in thiadiazole derivatives () correlates with the presence of benzothiazole-amino groups, suggesting synergistic effects between the heterocycle and aromatic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
